4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Overview
Description
4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with bromine atoms at positions 4 and 5, and a trifluoromethylphenyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor. One common method includes the reaction of 2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridazinone core or the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N) are used.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its bioactive properties.
Material Science: It is explored for use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-2-phenylpyridazin-3(2H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4,5-Dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one: Substitutes chlorine for bromine, affecting reactivity and potency.
2-[3-(Trifluoromethyl)phenyl]pyridazin-3(2H)-one: Lacks bromine atoms, leading to different substitution patterns and applications.
Uniqueness
4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4,5-dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Br2F3N2O/c12-8-5-17-18(10(19)9(8)13)7-3-1-2-6(4-7)11(14,15)16/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHJCRGJWVVKCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)Br)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Br2F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588365 | |
Record name | 4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27314-17-6 | |
Record name | 4,5-Dibromo-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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